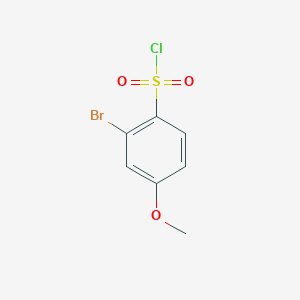

2-Bromo-4-methoxybenzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

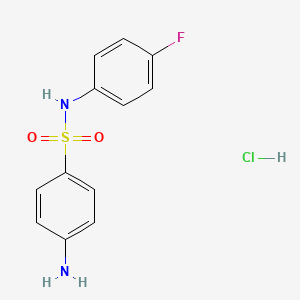

2-Bromo-4-methoxybenzene-1-sulfonyl chloride is a benzene derivative with the molecular weight of 285.55 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-4-methoxybenzenesulfonyl chloride . The InChI code is 1S/C7H6BrClO3S/c1-12-5-2-3-7 (6 (8)4-5)13 (9,10)11/h2-4H,1H3 .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 86-90 degrees Celsius .Scientific Research Applications

Synthesis of Pyrimidine Derivatives and Antimicrobial Activity

2-Bromo-4-methoxybenzene-1-sulfonyl chloride has been utilized in the synthesis of novel pyrimidine derivatives. These derivatives were synthesized using a reaction involving sulfonyl chlorides, showing significant in vitro antimicrobial activity. Their chemical structures were confirmed through various spectroscopic methods, indicating the compound's potential in developing antimicrobial agents (Mallikarjunaswamy et al., 2017).

Development of Therapeutic Agents

In another study, 2-Bromo-4-methoxybenzene-1-sulfonyl chloride was involved in the synthesis of piperazinyl methanone derivatives, aiming to produce therapeutic agents. These compounds demonstrated good enzyme inhibitory activity and were active against Gram-positive and Gram-negative bacterial strains. Their structures were confirmed through EI-MS, IR, and 1H-NMR spectral analysis (Hussain et al., 2017).

Vibrational Spectroscopic Studies

Vibrational spectroscopic studies of 4-Cyano-2-methoxybenzenesulfonyl Chloride, a derivative of 2-Bromo-4-methoxybenzene-1-sulfonyl chloride, revealed its molecular geometry, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO). The study helped understand the charge transfer interactions within the molecule, contributing to the field of molecular spectroscopy (Nagarajan & Krishnakumar, 2018).

Chromogenic Reagent Synthesis

The compound has been used in the synthesis of chromogenic reagents like 4-bromo-2-sulfo-benzenediazoaminoazobenzene (BSDAA), which aids in spectrophotometric determination of microamounts of cadmium(II) in waste water. This application highlights its significance in environmental monitoring and analysis (Shuang, 2002).

Heavy Metal Sensors Development

2-Bromo-4-methoxybenzene-1-sulfonyl chloride was used in synthesizing bis-sulfonamides for application as heavy metal sensors. These molecules were prepared using environmentally friendly methods and characterized using various spectroscopic techniques. They showed potential as selective and sensitive sensors for heavy metal ions like Co2+, demonstrating their utility in environmental and healthcare fields (Sheikh et al., 2016).

Regioselective Synthesis Applications

This compound also played a role in the regioselective synthesis of 5-sulfonylfluoro isoxazoles, showcasing its potential as a versatile reagent in organic synthesis. The unique properties of the reagent facilitated the development of functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

Safety And Hazards

This compound is classified as dangerous, with hazard statements H314 and H335 . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

2-bromo-4-methoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNTWMTVYWBKSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589595 |

Source

|

| Record name | 2-Bromo-4-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-methoxybenzene-1-sulfonyl chloride | |

CAS RN |

23095-16-1 |

Source

|

| Record name | 2-Bromo-4-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Fluorophenyl)piperazin-1-yl]acetic acid](/img/structure/B1369073.png)

![3-[(3-Methoxyphenyl)amino]propanoic acid](/img/structure/B1369086.png)

![2-Chloro-N-[1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B1369099.png)

amine, chloride](/img/structure/B1369113.png)

![2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1369117.png)

![11,11-Dimethyl-10-(2-methyl-2-propenyl)-9-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene hydrochloride](/img/structure/B1369124.png)